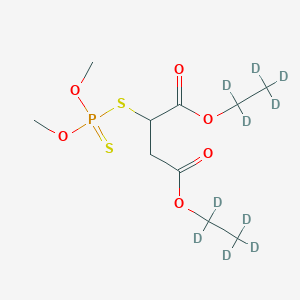

Malathion D10 (diethyl D10)

Descripción general

Descripción

Malatión-d10 es una forma deuterada del malatión, un insecticida organofosforado. Se utiliza principalmente como estándar interno en química analítica, particularmente en espectrometría de masas, para cuantificar los niveles de malatión en diversas muestras . El compuesto se caracteriza por la sustitución de átomos de hidrógeno por deuterio, lo que lo hace útil en estudios que requieren mediciones precisas.

Mecanismo De Acción

El Malatión-d10, al igual que el malatión, actúa como inhibidor de la acetilcolinesterasa. Tras su absorción en el organismo diana, se une irreversiblemente al residuo de serina en el sitio catalítico activo de la enzima colinesterasa. Esta unión desactiva la enzima, lo que provoca una rápida acumulación de acetilcolina en la sinapsis, lo que altera la función nerviosa normal y provoca los efectos insecticidas .

Análisis Bioquímico

Biochemical Properties

Malathion D10 (diethyl D10) plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with several enzymes, including carboxylesterases and phosphatases, which are involved in its hydrolysis and detoxification. The compound binds to these enzymes, leading to the formation of mono- and diacid metabolites . These interactions are crucial for understanding the detoxification processes and the environmental fate of organophosphate compounds.

Cellular Effects

Malathion D10 (diethyl D10) affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, an enzyme critical for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission, which can result in neurotoxicity. Additionally, malathion D10 (diethyl D10) can induce oxidative stress, affecting cellular metabolism and gene expression . These effects are observed in both neuronal and non-neuronal cells, highlighting the compound’s broad impact on cellular physiology.

Molecular Mechanism

The molecular mechanism of malathion D10 (diethyl D10) involves its binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the breakdown of acetylcholine, leading to prolonged nerve signal transmission. Furthermore, malathion D10 (diethyl D10) undergoes biotransformation to form malaoxon, a more potent inhibitor of acetylcholinesterase . This transformation enhances the compound’s neurotoxic effects. Additionally, malathion D10 (diethyl D10) can interact with other biomolecules, such as proteins and lipids, altering their function and contributing to its overall toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malathion D10 (diethyl D10) change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Over time, the degradation products can influence cellular function, leading to long-term effects on cellular metabolism and gene expression. In vitro and in vivo studies have shown that prolonged exposure to malathion D10 (diethyl D10) can result in cumulative toxicity, affecting various cellular processes .

Dosage Effects in Animal Models

The effects of malathion D10 (diethyl D10) vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as tremors and muscle weakness . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death . Threshold effects have been observed, where a specific dose level triggers a significant increase in toxicity. These studies highlight the importance of understanding the dose-response relationship to assess the safety and risk associated with malathion D10 (diethyl D10) exposure .

Metabolic Pathways

Malathion D10 (diethyl D10) is involved in several metabolic pathways, primarily through its interaction with carboxylesterases and phosphatases . These enzymes catalyze the hydrolysis of malathion D10 (diethyl D10) to form mono- and diacid metabolites, which are further metabolized to non-toxic compounds . The compound also undergoes oxidative desulfurization and demethylation, leading to the formation of malaoxon and other metabolites . These metabolic pathways are essential for understanding the detoxification and elimination of malathion D10 (diethyl D10) in biological systems .

Transport and Distribution

Malathion D10 (diethyl D10) is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues . Additionally, the compound can interact with transport proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of malathion D10 (diethyl D10) in specific tissues can influence its toxicity and overall biological effects .

Subcellular Localization

The subcellular localization of malathion D10 (diethyl D10) affects its activity and function. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . In these organelles, malathion D10 (diethyl D10) can interact with specific proteins and enzymes, altering their function and contributing to its toxic effects . Post-translational modifications, such as phosphorylation, can also influence the targeting and localization of malathion D10 (diethyl D10) within cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Malatión-d10 implica la incorporación de deuterio en la molécula de malatión. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. El proceso comienza con la preparación de etanol deuterado, que luego se utiliza para esterificar el ácido correspondiente. Las condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados para garantizar la incorporación de deuterio .

Métodos de producción industrial

La producción industrial de Malatión-d10 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de equipos especializados para manipular compuestos deuterados y garantizar una alta pureza. El producto final se purifica típicamente utilizando técnicas como la destilación y la cromatografía para lograr la pureza isotópica deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El Malatión-d10 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción convierte el malatión-d10 en malaoxón-d10, un metabolito más tóxico.

Hidrólisis: En presencia de agua, el malatión-d10 puede hidrolizarse para producir fumarato de dietilo y fosfurotioato de dimetilo.

Sustitución: Los átomos de deuterio en el malatión-d10 pueden ser reemplazados por otros átomos o grupos en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis, con reactivos como el ácido clorhídrico o el hidróxido de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Principales productos

Malaoxón-d10: Formado mediante oxidación.

Fumarato de dietilo y fosfurotioato de dimetilo: Formado mediante hidrólisis.

Aplicaciones Científicas De Investigación

El Malatión-d10 se utiliza ampliamente en la investigación científica debido a su etiquetado isotópico estable. Algunas de sus aplicaciones incluyen:

Estudios ambientales: Ayuda a rastrear la degradación y distribución del malatión en varios ecosistemas.

Toxicología: Utilizado en estudios para comprender la toxicocinética y el metabolismo del malatión en diferentes organismos.

Farmacología: Ayuda en el desarrollo de antídotos y tratamientos para la intoxicación por malatión.

Comparación Con Compuestos Similares

Compuestos similares

Malatión: La forma no deuterada, ampliamente utilizada como insecticida.

Malaoxón: El metabolito oxidado del malatión, más tóxico que el compuesto original.

Paratión: Otro insecticida organofosforado con mecanismos de acción similares.

Singularidad

El Malatión-d10 es único debido a su etiquetado de deuterio, lo que lo hace particularmente útil en aplicaciones analíticas que requieren cuantificación precisa. La presencia de átomos de deuterio proporciona una diferencia de masa distinta, lo que permite una diferenciación precisa de los compuestos no deuterados en espectrometría de masas .

Propiedades

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028077 | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-48-9 | |

| Record name | 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

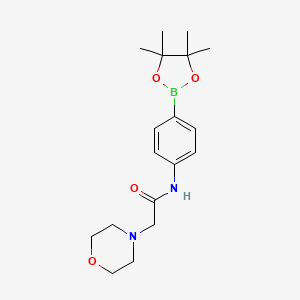

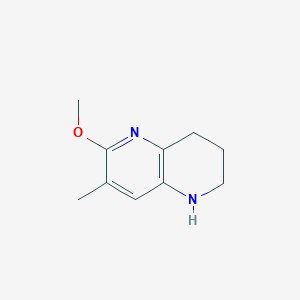

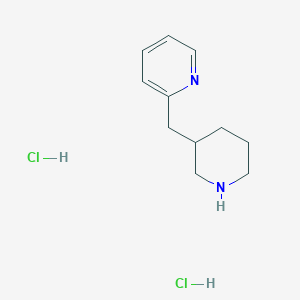

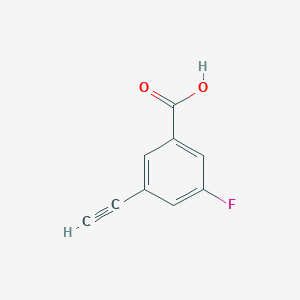

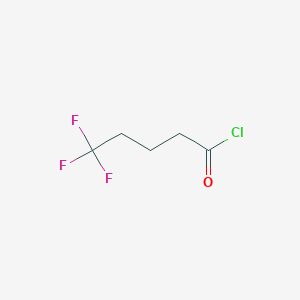

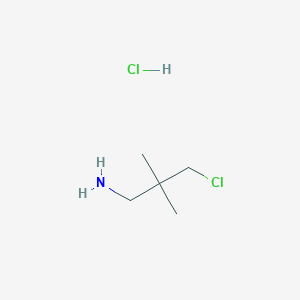

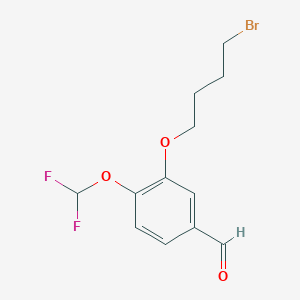

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)

![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)

![6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid](/img/structure/B1458365.png)

![(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine](/img/structure/B1458368.png)